molecular formula C5H7N3O B13977465 1-(5-Amino-1H-pyrazol-3-yl)ethanone

1-(5-Amino-1H-pyrazol-3-yl)ethanone

Cat. No.: B13977465
M. Wt: 125.13 g/mol
InChI Key: RZYZVEIAHDTLSA-UHFFFAOYSA-N
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Description

1-(5-Amino-1H-pyrazol-3-yl)ethanone is a heterocyclic compound with the molecular formula C5H7N3O. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1H-pyrazol-3-yl)ethanone typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-(5-Amino-1H-pyrazol-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position allows the compound to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(5-Amino-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carbonyl group allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-(3-amino-1H-pyrazol-5-yl)ethanone

InChI

InChI=1S/C5H7N3O/c1-3(9)4-2-5(6)8-7-4/h2H,1H3,(H3,6,7,8)

InChI Key

RZYZVEIAHDTLSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NN1)N

Origin of Product

United States

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